molecular formula C14H23N3O3S B2365459 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1170302-10-9

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B2365459
CAS No.: 1170302-10-9
M. Wt: 313.42
InChI Key: AQZPHKLAAZIRHR-UHFFFAOYSA-N
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Description

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a piperidin-4-yl group at position 2. The piperidine ring is further modified with a butylsulfonyl moiety. This structure combines rigidity (from the cyclopropyl group) and polarity (from the sulfonyl group), which may enhance metabolic stability and target binding in therapeutic applications.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-2-3-10-21(18,19)17-8-6-12(7-9-17)14-16-15-13(20-14)11-4-5-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZPHKLAAZIRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Intermediates

Synthesis of Piperidine Sulfonamide Precursor

The piperidine sulfonamide moiety is typically prepared via sulfonylation of piperidin-4-amine. Butylsulfonyl chloride reacts with piperidin-4-amine in the presence of a base (e.g., triethylamine) to yield 1-(butylsulfonyl)piperidin-4-amine. This intermediate is subsequently functionalized to introduce a carbonyl group required for oxadiazole formation.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (0–5°C, 2–4 h).
  • Yield : 75–85%.

Formation of 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a hydrazide intermediate. Cyclopropanecarboxylic acid hydrazide reacts with 1-(butylsulfonyl)piperidin-4-carbonyl chloride under reflux in acetonitrile, followed by cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Example Protocol :

  • Hydrazide Formation :
    • Cyclopropanecarboxylic acid hydrazide (1.2 eq) + 1-(butylsulfonyl)piperidin-4-carbonyl chloride (1 eq).
    • Solvent : Acetonitrile, reflux (6–8 h).
    • Yield : 60–70%.
  • Cyclization :
    • Hydrazide intermediate + POCl₃ (3 eq).
    • Conditions : 80–100°C, 3–5 h.
    • Yield : 50–65%.
Table 1: Cyclodehydration Methods Comparison
Method Reagent Temperature (°C) Time (h) Yield (%) Limitations
POCl₃ Phosphorus oxychloride 80–100 3–5 50–65 Corrosive reagent; side reactions
SOCl₂ Thionyl chloride 70–90 4–6 45–60 HCl gas evolution
T3P® Propylphosphonic anhydride 25–40 1–2 70–80 High cost

Key Insight : Propylphosphonic anhydride (T3P®) enhances yields (70–80%) under milder conditions but is cost-prohibitive for large-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates cyclization, reducing reaction times from hours to minutes. A mixture of cyclopropanecarboxylic amidoxime and 1-(butylsulfonyl)piperidin-4-carbonyl chloride undergoes MWI at 150°C for 15–20 minutes in dimethyl sulfoxide (DMSO) with potassium carbonate.

Advantages :

  • Time Efficiency : 20 minutes vs. 6 hours (conventional heating).
  • Yield Improvement : 75–85%.

Mechanism : MWI promotes rapid dipole rotation, enhancing collision frequency and reducing activation energy.

Three-Component Cycloaddition

A novel approach involves a one-pot reaction between:

  • Cyclopropanecarbonitrile (nitrile source).
  • 1-(Butylsulfonyl)piperidin-4-amine (amine source).
  • Hydroxylamine-O-sulfonic acid (1,3-dipole precursor).

Reaction Conditions :

  • Catalyst : Scandium triflate (Sc(OTf)₃, 10 mol%).
  • Solvent : Ethanol/water (1:1), 80°C, 12 h.
  • Yield : 55–65%.

Limitation : Moderate yields due to competing hydrolysis of the nitrile.

Solid-Phase Mechanochemical Synthesis

Mechanochemistry offers a solvent-free alternative. Ball milling of cyclopropanecarboxylic hydrazide and 1-(butylsulfonyl)piperidin-4-carbonyl chloride with silica gel as a grinding auxiliary produces the target compound in 60–70% yield after 30 minutes.

Advantages :

  • Eco-Friendly : Eliminates volatile solvents.
  • Scalability : Suitable for gram-scale synthesis.

Challenges and Optimization Strategies

Steric Hindrance

The bulky butylsulfonyl group impedes cyclization. Solutions include:

  • Dilute Reaction Conditions : Reduces intermolecular interactions.
  • High-Boiling Solvents : Toluene or xylene improves thermal stability.

Functional Group Compatibility

The sulfonamide group is sensitive to strong acids. Using mild dehydrating agents (e.g., T3P®) prevents decomposition.

Table 2: Functional Group Compatibility
Reagent Compatibility with Sulfonamide Yield Impact
POCl₃ Moderate (pH-sensitive) –20%
SOCl₂ Low (acidic conditions) –30%
T3P® High +15%

Chemical Reactions Analysis

Types of Reactions

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a piperidine ring substituted with a butylsulfonyl group and a cyclopropyl group adjacent to an oxadiazole ring. This specific substitution pattern contributes to its distinctive chemical and biological properties. The molecular formula is C14H23N3O3SC_{14}H_{23}N_{3}O_{3}S with a molecular weight of approximately 313.42g/mol313.42\,g/mol .

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various strains of bacteria:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazoleStaphylococcus aureus0.5 µg/mL
This compoundEscherichia coli1 µg/mL

The antimicrobial mechanism is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The compound has shown potential anticancer properties in various studies. For instance, it has been evaluated against breast cancer cell lines MCF-7 and MDA-MB-231, demonstrating IC50 values indicating significant cytotoxicity:

CompoundCell LineIC50 (µM)
This compoundMCF-72.5 ± 0.35
This compoundMDA-MB-2314.88 ± 1.74

These findings suggest that the compound could be developed as a potential chemotherapeutic agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been assessed for anti-inflammatory effects. Preliminary studies indicated that it could inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory drug .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Intermediate : The piperidine ring is synthesized through alkylation with butylsulfonyl chloride.
  • Cyclopropanation : Introduction of the cyclopropyl group via cyclopropanation reactions.
  • Oxadiazole Formation : Cyclization to form the oxadiazole ring using hydrazine derivatives under acidic or basic conditions.

Industrial production may involve optimizing these methods to enhance yield and purity .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their potential use in material science due to their unique structural properties. Their ability to form stable complexes with metals suggests applications in catalysis and sensor technology.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Kashid et al. synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against multiple pathogens using the microdilution broth method. The findings highlighted the superior activity of certain derivatives compared to standard antibiotics .

Case Study 2: Cancer Cell Line Evaluation
Bajaj et al. evaluated the cytotoxic effects of novel oxadiazole derivatives against breast cancer cell lines using the MTT assay. The results indicated promising anticancer activity with significant inhibition of cell proliferation .

Mechanism of Action

The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analog: 1,3,4-Thiadiazole Derivatives

Key Study : A series of 2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives (e.g., compound 8e ) were synthesized and evaluated for anticancer activity against PC3 and BGC-823 cell lines .

Feature Target Oxadiazole Compound Thiadiazole Analog (8e)
Core Structure 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Position 5 Substituent Cyclopropyl 3,4,5-Trimethoxyphenyl
Position 2 Substituent 1-(Butylsulfonyl)piperidin-4-yl 2-Chloro-5-pyridinylmethyl thioether
Anticancer Activity Not reported 55.71% inhibition of PC3 cells at 5 μM

Analysis :

  • The 3,4,5-trimethoxyphenyl group in thiadiazoles enhances π-π stacking with biological targets, whereas the cyclopropyl group in the oxadiazole compound may enforce conformational rigidity.

Structural Analog: Piperidine-Containing Indole Derivatives

Key Study : Compounds DMPI and CDFII (piperidin-4-yl indole derivatives) were identified as synergists for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .

Feature Target Oxadiazole Compound DMPI/CDFII Analogs
Core Structure 1,3,4-Oxadiazole Indole
Piperidine Substituent Butylsulfonyl 2,3-Dimethylbenzyl (DMPI) or 2-chlorophenyl (CDFII)
Biological Activity Not reported Synergistic activity with carbapenems against MRSA

Analysis :

  • The butylsulfonyl group in the oxadiazole compound introduces strong electron-withdrawing effects, which may alter receptor binding compared to the hydrophobic benzyl groups in DMPI/CDFII.
  • The indole scaffold in DMPI/CDFII facilitates interactions with aromatic residues in bacterial targets, whereas the oxadiazole core may engage in hydrogen bonding due to its electronegative atoms.

Table 1. Anticancer Activity of Oxadiazole vs. Thiadiazole Analogs

Compound Class Core Structure Substituent at Position 5 IC50 (PC3 Cells) Reference
1,3,4-Oxadiazole Oxygen-based Cyclopropyl Not reported N/A
1,3,4-Thiadiazole Sulfur-based 3,4,5-Trimethoxyphenyl 55.71% inhibition at 5 μM

Table 2. Antimicrobial Synergist Activity

Compound Class Core Structure Piperidine Substituent Activity Against MRSA Reference
Oxadiazole Heterocyclic Butylsulfonyl Not tested N/A
Indole (DMPI/CDFII) Aromatic Benzyl derivatives Synergistic with carbapenems

Biological Activity

2-(1-(Butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features a piperidine ring linked to a butylsulfonyl group and a cyclopropyl moiety adjacent to the oxadiazole ring. This configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that compounds with the 1,3,4-oxadiazole scaffold demonstrate potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
29aS. aureus0.5 µg/mL
29bMRSA0.25 µg/mL
17aE. coli1 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values range from 0.65 µM to 2.41 µM .
  • Mechanism of Action : The compound may induce apoptosis through pathways involving p53 activation and caspase cleavage . Molecular docking studies suggest strong interactions with key proteins involved in cancer cell proliferation.
Cancer Cell LineIC50 Value (µM)
MCF-70.65
U-9372.41
A5491.50

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented:

  • Research Insights : Compounds containing the oxadiazole ring have shown efficacy in reducing inflammation markers in experimental models . This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Case Studies

  • Antitubercular Activity : A study by Dhumal et al. demonstrated that specific oxadiazole derivatives inhibited Mycobacterium bovis BCG effectively, showcasing their potential in treating tuberculosis .
  • Neuroprotective Effects : Certain derivatives exhibited neuroprotective activity alongside their antimicrobial effects, indicating a multifaceted therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(1-(butylsulfonyl)piperidin-4-yl)-5-cyclopropyl-1,3,4-oxadiazole?

  • Answer : The synthesis involves multi-step pathways, leveraging heterocyclic chemistry and sulfonylation. A common approach includes:

Oxadiazole formation : Convert carboxylic acid precursors (e.g., cyclopropanecarboxylic acid derivatives) to 1,3,4-oxadiazoles via cyclization with hydrazine and subsequent dehydration using agents like POCl₃ or PCl₅ .

Sulfonylation : React 4-methylpiperidine with butylsulfonyl chloride to introduce the butylsulfonyl-piperidine moiety. Optimize reaction conditions (e.g., base, solvent) to avoid over-sulfonylation .

Coupling : Link the oxadiazole and sulfonylated piperidine via nucleophilic substitution or coupling reagents in polar aprotic solvents (e.g., DMF) with LiH as a base .

  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (hexane/EtOAc gradients) .

    Step Reagents/Conditions Key Challenges References
    Oxadiazole formationHydrazine, POCl₃, 80–100°CDehydration efficiency
    SulfonylationButylsulfonyl chloride, pyridine, DCMSelectivity for piperidine nitrogen
    CouplingDMF, LiH, 60°CSteric hindrance from cyclopropyl group

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Answer : Use a combination of:

  • ¹H/¹³C-NMR : Resolve splitting patterns from the piperidine ring (e.g., axial/equatorial protons) and cyclopropyl group (characteristic δ 0.5–1.5 ppm). Assign sulfonyl group signals (δ ~3.0–3.5 ppm for butyl chain) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and oxadiazole (C=N at 1600–1650 cm⁻¹) .
  • EI-MS : Identify molecular ion peaks and fragmentation patterns (e.g., loss of cyclopropane or sulfonyl groups) .

Q. What biological activities are associated with its structural motifs?

  • Answer : The 1,3,4-oxadiazole core is known for antibacterial and anticancer activity, while sulfonylated piperidines modulate enzyme/receptor binding (e.g., kinase inhibition). The cyclopropyl group enhances metabolic stability .
  • Experimental Design : Screen against bacterial strains (e.g., S. aureus, E. coli) using MIC assays. For enzyme targets (e.g., 11β-HSD1), employ fluorescence-based inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer :

  • Solvent Effects : Use DMF for coupling steps to enhance nucleophilicity, but switch to THF if thermal stability is a concern .
  • Catalysis : Explore Pd-mediated cross-coupling for sterically hindered intermediates .
  • Purification : Gradient elution in column chromatography (5% → 40% EtOAc in hexane) resolves sulfonamide byproducts .
    • Data Contradiction Analysis : If yields drop >20% at scale, re-evaluate solvent drying (e.g., molecular sieves for DMF) or sulfonylation stoichiometry .

Q. How to resolve discrepancies in crystallographic data for this compound?

  • Answer :

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder in the butylsulfonyl chain or cyclopropyl ring .
  • Twinned Data : Apply SHELXPRO for twin-law identification (e.g., pseudo-merohedral twinning) .
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., cyclopropane C-C ~1.54 Å) .

Q. What computational strategies predict its interaction with biological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes like 11β-HSD1. Focus on sulfonamide-oxadiazole H-bonding with catalytic residues .
  • MD Simulations : Assess stability of the cyclopropyl group in hydrophobic binding pockets over 100-ns trajectories .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values .

Key Research Gaps

  • Metabolic Stability : No data on CYP450-mediated oxidation of the cyclopropyl group. Use liver microsome assays with LC-MS analysis .
  • Toxicity Profiling : Evaluate off-target effects via kinase panel screening (e.g., Eurofins KinaseProfiler) .

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